molecular formula C11H15N3O6 B039085 L-gamma-Glutamyl-P-nitroanilide monohydrate CAS No. 122864-94-2

L-gamma-Glutamyl-P-nitroanilide monohydrate

Cat. No.: B039085
CAS No.: 122864-94-2
M. Wt: 285.25 g/mol
InChI Key: HAFIAIPYVFZHSY-FVGYRXGTSA-N
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Description

L-gamma-Glutamyl-P-nitroanilide monohydrate is a chemical compound widely used in biochemical research. It is known for its role as a substrate for gamma-glutamyl transferase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of amino acid transport and metabolism.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

L-gamma-Glutamyl-P-nitroanilide monohydrate can be synthesized through a series of chemical reactions involving the coupling of L-glutamic acid with P-nitroaniline. The process typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate the coupling reaction. Common reagents used in this synthesis include dicyclohexylcarbodiimide and N-hydroxysuccinimide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and recrystallization processes to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

L-gamma-Glutamyl-P-nitroanilide monohydrate primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transferase. This reaction results in the cleavage of the gamma-glutamyl bond, releasing P-nitroaniline as a product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of gamma-glutamyl transferase and occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the release of P-nitroaniline, which absorbs light at a specific wavelength .

Major Products Formed

The major product formed from the hydrolysis of this compound is P-nitroaniline. This product can be further analyzed to study the activity of gamma-glutamyl transferase and other related enzymes .

Scientific Research Applications

Comparison with Similar Compounds

L-gamma-Glutamyl-P-nitroanilide monohydrate is unique in its specific interaction with gamma-glutamyl transferase. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and interaction kinetics with gamma-glutamyl transferase.

Biological Activity

L-γ-Glutamyl-P-nitroanilide monohydrate (GPNA) is a compound that has garnered attention in biochemical research due to its role as a substrate for the enzyme γ-glutamyltransferase (GGT). This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in cancer research, supported by data tables and case studies.

Overview of L-γ-Glutamyl-P-nitroanilide Monohydrate

Chemical Properties:

  • Molecular Formula: C₁₁H₁₅N₃O₆
  • Molecular Weight: 285.25 g/mol
  • Melting Point: 192-193°C
  • CAS Number: 122864-94-2

GPNA is a derivative of glutamic acid and is primarily utilized in studies involving amino acid transport and metabolism, particularly in the context of cancer cell biology.

GPNA serves as an inhibitor of the glutamine transporter ASCT2, which is crucial for glutamine uptake in various cell types, including cancer cells. The compound undergoes hydrolysis catalyzed by GGT, leading to the release of p-nitroaniline (PNA), a chromogenic product that can be quantified spectrophotometrically. This reaction is significant because it not only facilitates the measurement of GGT activity but also contributes to cytotoxic effects observed in certain cancer cell lines.

Enzymatic Hydrolysis and Cytotoxicity

Research indicates that GPNA's catabolism via GGT results in cytotoxic effects on lung cancer A549 cells. The mechanism involves:

  • Release of PNA: Hydrolysis of GPNA by GGT releases PNA, which has been shown to exert cytotoxic effects on cells.
  • Cell Viability Reduction: Studies demonstrate that increasing concentrations of GPNA lead to a dose-dependent decrease in cell viability, with an IC50 value around 250 μM .
  • Induction of Apoptosis: Treatment with GPNA results in increased apoptosis markers in A549 cells, suggesting that the cytotoxicity is mediated through apoptotic pathways rather than solely through inhibition of glutamine uptake .

Effects on Glutathione and ROS Production

GPNA treatment has been associated with alterations in intracellular glutathione levels and reactive oxygen species (ROS) production:

  • Glutathione Levels: A significant reduction in total intracellular glutathione was observed after prolonged exposure (48 hours) to GPNA and PNA .
  • ROS Generation: Elevated levels of ROS were detected following treatment, indicating oxidative stress as a contributing factor to the observed cytotoxic effects .

Data Table: Summary of Key Findings

StudyCell LineConcentration (μM)IC50 (μM)Cytotoxic MechanismApoptosis Induction
A549250~250GGT-mediated hydrolysisYes
VariousNot specifiedNot reportedColorimetric assay for GGT activityNot applicable

Case Studies and Research Findings

  • Cancer Cell Sensitivity: A study highlighted that A549 cells exhibit high sensitivity to glutamine starvation, which correlates with their response to GPNA treatment. When subjected to GPNA, these cells showed marked reductions in viability along with increased apoptosis markers .
  • Role of GGT Inhibitors: The use of specific GGT inhibitors such as GGsToP was shown to prevent the cytotoxic effects induced by GPNA, reinforcing the role of GGT in mediating these effects .
  • Metabolic Implications: Glutamine metabolism plays a critical role in supporting tumor growth under hypoxic conditions. The inhibition caused by GPNA could potentially disrupt metabolic pathways essential for cancer cell survival .

Properties

IUPAC Name

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFIAIPYVFZHSY-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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